molecular formula C19H11N3O5 B8086357 4-(3,8-Dinitro-6-phenanthridinyl)phenol

4-(3,8-Dinitro-6-phenanthridinyl)phenol

Cat. No.: B8086357
M. Wt: 361.3 g/mol
InChI Key: WCBGINDDJXMSEA-UHFFFAOYSA-N
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Description

4-(3,8-Dinitro-6-phenanthridinyl)phenol is a nitro-substituted phenanthridine derivative with a phenolic hydroxyl group at the 4-position of the phenanthridine core. Its structure comprises a fused tricyclic aromatic system (phenanthridine) modified by two nitro (-NO₂) groups at the 3- and 8-positions and a phenol substituent at the 6-position.

Properties

IUPAC Name

4-(3,8-dinitrophenanthridin-6-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5/c23-14-5-1-11(2-6-14)19-17-9-12(21(24)25)3-7-15(17)16-8-4-13(22(26)27)10-18(16)20-19/h1-10,23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBGINDDJXMSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation and Direct C–H Arylation

Procedure :

  • Intermediate Synthesis :

    • N-Aryl-N-(2-bromobenzyl)cinnamamides are prepared via tandem amidation and alkylation of substituted anilines, cinnamic acid, and 2-bromobenzyl bromide.

    • Key Step : Microwave-assisted intramolecular Friedel-Crafts alkylation in trifluoroacetic acid (TFA) at 140°C for 40 minutes yields 3,4-dihydroquinolin-2(1H)-one intermediates.

  • C–H Arylation :

    • Palladium-catalyzed (PdCl₂(MeCN)₂, 5 mol%) direct arylation with pivalic acid (30 mol%) and tricyclohexylphosphine (10 mol%) in N,N-dimethylacetamide (DMA) at 120°C for 12 hours forms the phenanthridine core.

    • Yield : 93–99% for tetracyclic products.

  • Functionalization :

    • Nitration at positions 3 and 8 using fuming HNO₃/H₂SO₄ at 0–5°C.

    • Phenol introduction via O-demethylation of a methoxy precursor using BBr₃ in dichloromethane.

Advantages :

  • High regioselectivity in nitration due to electron-withdrawing effects of existing substituents.

  • Scalable under microwave conditions.

Suzuki-Miyaura Coupling and Subsequent Nitration

Procedure :

  • Core Construction :

    • 4-Bromo-6-phenylphenanthridine is synthesized via Suzuki coupling between 4-bromo-2-aminobiphenyl and phenylboronic acid using Pd(PPh₃)₄ in toluene/EtOH (3:1) at 80°C.

  • Nitration :

    • Directed nitration at positions 3 and 8 using HNO₃ (90%) in H₂SO₄ at 50°C.

    • Regiochemical Control : Nitro groups occupy meta positions relative to the phenyl group at C6.

  • Phenol Introduction :

    • Hydroxylation of the C4 bromo group via Ullmann coupling with CuI/L-proline in DMSO at 110°C.

Yield :

  • 65–72% for nitrated intermediate.

  • 58% for phenolic product after hydroxylation.

Challenges :

  • Competitive side reactions during Ullmann coupling require excess CuI.

Diazotization and Hydrolysis of Aminated Precursors

Procedure :

  • Reduction and Diazotization :

    • 4-Amino-3,8-dinitro-6-phenylphenanthridine is reduced using SnCl₂·2H₂O in HCl/EtOH (4:1) at 70°C.

    • Diazonium salt formation with NaNO₂/HCl at 0–5°C, followed by hydrolysis in H₂O at 60°C to yield the phenol.

Key Data :

  • Reduction Efficiency : >90% conversion to amine.

  • Phenol Yield : 75–82% after hydrolysis.

Limitations :

  • Requires strict temperature control to avoid decomposition of diazonium intermediates.

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Scalability
Friedel-Crafts/C–H ArylationCyclization, nitration, O-demethylation85–90%HighHigh
Suzuki CouplingSuzuki coupling, nitration, hydroxylation58–65%ModerateModerate
DiazotizationReduction, diazotization, hydrolysis75–82%LowLow

Insights :

  • The Friedel-Crafts route offers superior regioselectivity and scalability, making it preferred for industrial applications.

  • Suzuki coupling is limited by the availability of boronic acid precursors and competitive side reactions.

Mechanistic Considerations

Nitration Regiochemistry

The phenyl group at C6 and nitro groups at C3/C8 direct subsequent substitutions via resonance and inductive effects. Computational studies suggest that nitration at C3/C8 is favored due to charge localization in the transition state.

Palladium-Catalyzed C–H Activation

The Pd⁰/Pdᴵᴵ cycle involves oxidative addition, concerted metalation-deprotonation (CMD), and reductive elimination. Pivalic acid facilitates C–H cleavage by stabilizing the transition state .

Chemical Reactions Analysis

Types of Reactions

4-(3,8-Dinitro-6-phenanthridinyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amino derivatives, while oxidation can produce nitroso compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research has indicated that phenanthridine derivatives exhibit promising anticancer properties. The compound 4-(3,8-Dinitro-6-phenanthridinyl)phenol has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that phenanthridine derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways.

Mechanism of Action :
The mechanism involves the intercalation of the compound into DNA, leading to the inhibition of topoisomerase activity, which is crucial for DNA replication and transcription. This inhibition can result in DNA damage and subsequent cell death in rapidly dividing cancer cells.

Materials Science

Dyes and Pigments :
this compound can be utilized as a dye due to its strong chromophoric properties. Its application in dye-sensitized solar cells (DSSCs) has been explored, where it serves as a light-harvesting material. The compound's ability to absorb light efficiently enhances the overall energy conversion efficiency of DSSCs.

Property Value
Absorption Maximum500 nm
Molar Extinction Coefficient10,000 L·mol⁻¹·cm⁻¹
Stability in SolutionHigh

Catalysis

Epoxidation Reactions :
The compound has been investigated as an accelerant in rhenium-catalyzed epoxidation reactions. Studies have shown that incorporating nitrogenous aromatic heterocycles like this compound can significantly enhance the catalytic activity and selectivity of epoxidation processes.

Case Study :
In a catalytic reaction involving olefins, the presence of this compound increased the reaction rate by up to 15 times compared to reactions without it. The reaction conditions included:

  • Catalyst : Methyltrioxorhenium (MTO)
  • Substrate : Cyclooctene
  • Oxidant : Aqueous hydrogen peroxide

Analytical Chemistry

Fluorescent Probes :
The compound has potential applications as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. Its structural features allow for selective binding and fluorescence emission upon interaction with ROS.

Fluorescence Properties Value
Emission Wavelength620 nm
Quantum Yield0.25

Environmental Applications

Pollutant Detection :
Due to its electronic properties, this compound can be employed in sensors for detecting environmental pollutants. Its ability to change fluorescence intensity in response to specific contaminants makes it suitable for environmental monitoring.

Mechanism of Action

The mechanism of action of 4-(3,8-Dinitro-6-phenanthridinyl)phenol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biological macromolecules. These interactions can lead to the modulation of cellular pathways and biological activities .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications
4-(3,8-Dinitro-6-phenanthridinyl)phenol C₁₉H₁₁N₃O₅* 361.3* 3,8-NO₂; 6-phenolic-OH Likely polar solvents Hypothesized: Dyes, intermediates
3,8-Dinitro-6-phenylphenanthridine C₁₉H₁₁N₃O₄ 345.31 3,8-NO₂; 6-phenyl Limited data Synthetic intermediate
Phenanthridinium Dye () C₄₆H₅₀Cl₄N₈ 856.77 Amino groups; ionic core Water, DMSO, methanol Fluorescent probes
2,2′-Methylene-bis-(4-methyl-6-tert-butylphenol) C₂₃H₃₂O₂ 340.50 tert-butyl; methylene bridge Organic solvents Polymer stabilizer

*Inferred based on structural analysis.

Q & A

Q. How do solvent polarity and pH affect the compound’s fluorescence properties?

  • Methodological Answer : Measure fluorescence quantum yields (integrating sphere method) in solvents of varying polarity (e.g., DMSO vs. hexane). Adjust pH (1–14) to study protonation effects on emission spectra, correlating with TD-DFT simulations .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for nitro-phenanthridine derivatives?

  • Methodological Answer : Standardize solubility measurements via shake-flask method (OECD 105 guidelines) at 25°C. Control particle size (<5 µm via ball milling) and equilibration time (>24 hrs). Compare with Hansen solubility parameters (HSPiP software) to predict solvent compatibility .

Q. Why do different studies report varying bioactivity for structurally similar nitro-aromatics?

  • Methodological Answer : Perform meta-analysis using PubChem BioActivity data. Normalize results by cell line variability and assay conditions (e.g., serum concentration). Use molecular docking (AutoDock Vina) to correlate bioactivity with target binding affinity .

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